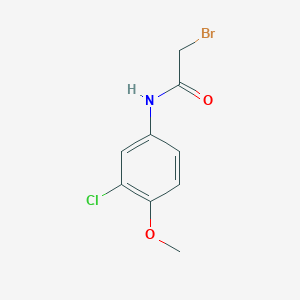
2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide
Overview
Description
“2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide” is a chemical compound with the molecular formula C9H9Cl2NO2 . It has a molecular weight of 234.08 . This compound is used for proteomics research .
Molecular Structure Analysis
The IUPAC Standard InChI for this compound is InChI=1S/C9H10BrNO2/c1-13-8-4-2-7(3-5-8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) . This structure is also available as a 2d Mol file or as a computed 3d SD file .
Scientific Research Applications
Halides in Acetaminophen Degradation : A study by Li et al. (2015) explored the role of halide ions, including bromide, in the degradation of acetaminophen using UV/H2O2 treatment. They found that bromide ions could influence the degradation rate, highlighting the importance of halides in water and wastewater treatment.
Metabolism of Chloroacetamide Herbicides : Coleman et al. (2000) conducted a study on the metabolism of various chloroacetamide herbicides in human and rat liver microsomes. Their research Coleman et al. (2000) focused on compounds structurally related to "2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide," revealing insights into the metabolic activation pathways of these herbicides.
Metabolism of 4-Bromo-2,5-Dimethoxyphenethylamine in Rats : In a related study, Kanamori et al. (2002) investigated the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats. Their research Kanamori et al. (2002) identified various metabolites, suggesting multiple metabolic pathways for this compound.
Soil Reception and Activity of Related Compounds : Banks and Robinson (1986) studied the soil reception and activity of compounds structurally related to "2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide." Their findings Banks and Robinson (1986) provided insights into the interaction of these compounds with different soil types and their herbicidal efficacy.
In Vitro Metabolism of Alachlor : Another study by Coleman et al. (1999) explored the in vitro metabolism of alachlor, a chloroacetamide herbicide, in human liver microsomes. The research Coleman et al. (1999) provided insights into the metabolic pathways and potential risks associated with exposure to such compounds.
Adsorption and Efficacy of Alachlor and Metolachlor : Peter and Weber (1985) conducted a study on the adsorption, mobility, and efficacy of alachlor and metolachlor, which are related to "2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide." Their work Peter and Weber (1985) discussed the correlation of these properties with soil organic matter and clay content.
Safety And Hazards
Future Directions
Future research could focus on the pharmacological activities of “2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide” and its derivatives. As similar compounds have shown promising antimicrobial and anticancer activities , this compound could potentially be used as a lead compound for rational drug designing.
properties
IUPAC Name |
2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO2/c1-14-8-3-2-6(4-7(8)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVALCZCFIHHDAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 2-{8-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2-oxoacetate](/img/structure/B1525465.png)

![(2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine dihydrochloride](/img/structure/B1525469.png)








![N,N-dimethyl-1-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]sulfanyl}formamide](/img/structure/B1525484.png)